3-Fluoro-5-morpholinobenzoyl chloride
Description
3-Fluoro-5-morpholinobenzoyl chloride is a benzoyl chloride derivative featuring a fluorine atom at the 3-position and a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) at the 5-position of the benzene ring. This compound is primarily used in organic synthesis as an acylating agent, enabling the introduction of the benzoyl group into target molecules. Its reactivity is influenced by the electron-withdrawing fluorine atom and the electron-donating morpholino substituent, which modulate its electrophilicity and stability.
Properties
Molecular Formula |
C11H11ClFNO2 |
|---|---|
Molecular Weight |
243.66 g/mol |
IUPAC Name |
3-fluoro-5-morpholin-4-ylbenzoyl chloride |
InChI |
InChI=1S/C11H11ClFNO2/c12-11(15)8-5-9(13)7-10(6-8)14-1-3-16-4-2-14/h5-7H,1-4H2 |
InChI Key |
ZHBUSQCCYWXKIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-fluoro-5-morpholinobenzoyl chloride with structurally related benzoyl chlorides, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Reactivity: 3-Chloro-5-(trifluoromethyl)benzoyl chloride exhibits higher electrophilicity due to the strong electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, making it more reactive in Friedel-Crafts acylations compared to the morpholino-substituted analog . The morpholino group in this compound likely reduces reactivity compared to halogenated analogs but improves solubility in polar solvents.
Stability: Halogenated derivatives like 3-chloro-5-fluorobenzoyl chloride show increased thermal stability but are prone to hydrolysis due to the labile acyl chloride group . Morpholino-substituted compounds may exhibit enhanced hydrolytic stability under basic conditions due to steric hindrance .
Applications: Trifluoromethyl-substituted analogs (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) are widely used in agrochemicals and pharmaceuticals for their metabolic stability .
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